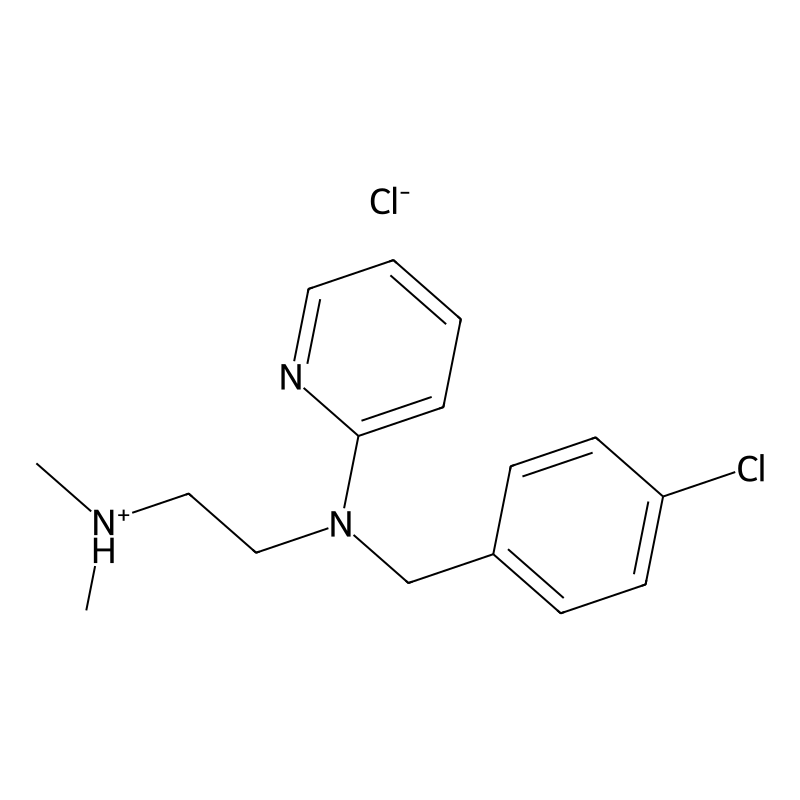

Chloropyramine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Histamine and Allergic Reactions

Chloropyramine hydrochloride acts by competitively blocking histamine receptors, particularly H1 receptors. Histamine is a key molecule involved in the body's allergic response. By studying the effects of chloropyramine hydrochloride on histamine signaling pathways in cells or animal models, researchers can gain insights into the mechanisms of allergic reactions []. This knowledge can be valuable in developing new allergy treatments.

Investigating Antihistamine Mechanisms

Chloropyramine hydrochloride's well-defined antihistaminic activity makes it a useful tool for researchers studying the pharmacology and physiology of antihistamines. By comparing its effects to other antihistamines or observing its interaction with different cell types, scientists can gain a better understanding of how various antihistamines work [].

Chloropyramine hydrochloride is a first-generation antihistamine primarily used in Eastern European countries for various allergic conditions. Its chemical formula is , with a molar mass of approximately 326.27 g/mol. The compound acts as a competitive reversible antagonist of the histamine H1 receptor, effectively blocking the actions of histamine, which is responsible for allergic symptoms such as vasodilation, increased vascular permeability, and tissue edema . Common clinical applications include the treatment of allergic rhinitis, allergic conjunctivitis, bronchial asthma, Quincke's edema, and anaphylactic shock .

Chloropyramine acts as a competitive reversible H1 receptor antagonist []. It binds to histamine H1 receptors on target cells, preventing the binding of histamine, a molecule involved in allergic reactions. This blockage inhibits allergic symptoms like vasodilation, increased vascular permeability, and tissue edema [].

The primary mechanism of action for chloropyramine hydrochloride involves its binding to the H1 histamine receptor, thereby inhibiting the physiological effects induced by histamine. This action leads to symptomatic relief from allergic reactions. Additionally, chloropyramine exhibits anticholinergic properties, which can result in side effects such as drowsiness, dry mouth, and constipation due to its ability to cross the blood-brain barrier . Its bioavailability is nearly 100%, with a half-life of approximately 14 hours .

The synthesis of chloropyramine hydrochloride can be summarized in the following steps:

- Condensation Reaction: Combine 4-chlorobenzaldehyde with 1,1-dimethyl-ethylenediamine.

- Reduction: Reduce the resulting Schiff base to form the corresponding amine.

- N-alkylation: React the amine with 2-bromopyridine using sodamide as a base.

- Salt Formation: Treat chloropyramine with hydrochloric acid to obtain chloropyramine hydrochloride.

This multi-step synthesis highlights its complexity and reliance on specific reagents and conditions .

Chloropyramine hydrochloride is utilized in various medical contexts:

- Allergic Conditions: Treatment for allergic rhinitis and conjunctivitis.

- Asthma Management: Used as an adjunct therapy in bronchial asthma.

- Acute Allergic Reactions: Effective in managing Quincke's edema and anaphylactic shock.

- Dermatological

Chloropyramine hydrochloride has been studied for its interactions with other drugs and biological systems. Its antihistaminic effects can be potentiated or diminished when used concurrently with other medications that affect neurotransmitter systems or metabolic pathways. Notably, its anticholinergic properties may interact with other anticholinergic agents, leading to enhanced side effects such as sedation or dry mouth .

Chloropyramine hydrochloride belongs to a class of compounds known as first-generation antihistamines. Similar compounds include:

- Diphenhydramine: Another first-generation antihistamine known for its sedative effects.

- Promethazine: Used for allergy relief and motion sickness; has significant sedative properties.

- Hydroxyzine: An antihistamine that also has anxiolytic properties.

Comparison TableCompound Mechanism of Action Common Uses Sedative Effects Chloropyramine H1 receptor antagonist Allergic reactions Moderate Diphenhydramine H1 receptor antagonist Allergies, insomnia High Promethazine H1 receptor antagonist Allergies, nausea High Hydroxyzine H1 receptor antagonist Allergies, anxiety Moderate

| Compound | Mechanism of Action | Common Uses | Sedative Effects |

|---|---|---|---|

| Chloropyramine | H1 receptor antagonist | Allergic reactions | Moderate |

| Diphenhydramine | H1 receptor antagonist | Allergies, insomnia | High |

| Promethazine | H1 receptor antagonist | Allergies, nausea | High |

| Hydroxyzine | H1 receptor antagonist | Allergies, anxiety | Moderate |

Chloropyramine is unique due to its specific structural features that allow it to interact effectively with histamine receptors while exhibiting fewer sedative effects compared to some of its counterparts like diphenhydramine and promethazine .

The development of chloropyramine hydrochloride synthesis has traditionally relied upon 2-aminopyridine as a fundamental building block. Historical methodologies established the foundation for modern synthetic approaches by utilizing the reactive nature of 2-aminopyridine in nucleophilic substitution reactions [1].

The classical approach begins with the preparation of 2-aminopyridine derivatives through various established methods. One fundamental route involves the condensation of 4-chlorobenzaldehyde with 1,1-dimethylethylenediamine, followed by reduction of the resulting Schiff base. The resulting amine subsequently undergoes reaction with 2-bromopyridine in the presence of sodium amide to yield the desired chloropyramine structure [1].

Alternative historical approaches have employed 2-chloro-4-aminopyridine as an intermediate, synthesized through controlled acetamidopyridine transformations [2]. These methodologies typically require multi-step synthetic sequences involving protection and deprotection strategies to ensure selective reactivity at the desired positions.

Research by Toldy and colleagues established a four-step multi-component reaction pathway utilizing 2-aminopyridine precursors. This approach involves initial treatment with toluene and sodium amide, followed by sequential reactions with 2-chloroethyl-dimethylamine, pyridine treatment, and final reduction using Raney nickel in acetone [3]. The methodology demonstrates the complexity inherent in early synthetic approaches while establishing fundamental reaction patterns.

| Historical Route | Starting Material | Key Reagents | Yield Range | Reference |

|---|---|---|---|---|

| Schiff Base Route | 4-Chlorobenzaldehyde | NaNH₂, 2-Bromopyridine | 45-65% | [1] |

| Toldy Method | 2-Aminopyridine | Toluene, NaNH₂, Raney Ni | 35-50% | [3] |

| Chloro-Aminopyridine Route | 2-Chloro-4-aminopyridine | Various coupling agents | 40-60% | [2] |

The historical development has also explored pyridinium salt activation strategies. These approaches utilize the formation of N-alkyl pyridinium salts to enhance nucleophilic addition of amines to the C(2) position, though competing addition to C(4) remains a significant challenge [4].

Modern Catalytic Approaches in Ethylenediamine Derivative Formation

Contemporary synthetic methodologies have evolved to emphasize catalytic efficiency and improved atom economy in ethylenediamine derivative formation. Modern approaches focus on direct catalytic amination of ethylene glycol as an environmentally benign route that represents the future trend for ethylenediamine synthesis [5] [6].

The reductive amination pathway employs the borrowing hydrogen methodology, where metal-catalyzed processes facilitate dehydrogenation of primary alcohols to aldehydes, followed by condensation with ammonia to form imines, and subsequent hydrogenation to produce the desired amine products [6]. Key reaction steps include dehydrogenation of the -CH₂OH group to a carbonyl group, condensation with ammonia, and selective hydrogenation of the resulting imine intermediate.

Supported metal and multimetallic catalysts have shown exceptional performance in these transformations. Copper-based catalysts supported on metal-organic frameworks demonstrate high selectivity for ethylenediamine formation, with copper-MOR zeolites achieving yields of 9.6% at 340°C under optimized gas stream conditions containing aluminum oxide and hydrogen [6].

Homogeneous catalytic systems utilizing ruthenium complexes have been developed for alcohol amination reactions. Impressively, these catalysts enable complete conversion of ethylene glycol with ethylenediamine selectivity of 21.2% under relatively mild conditions at 180°C with 1 mol% potassium tert-butoxide [5].

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Cu-MOR Zeolite | 340 | 85 | 9.6 | [6] |

| Ru Complex | 180 | 100 | 21.2 | [5] |

| Ionic Liquid Catalyst | 250 | 92 | 85.0 | [5] |

Advanced ionic liquid catalysts incorporating functionalized bisimidazolium cations have achieved remarkable performance. These systems, containing sulfonic acid-modified cations and transition metal anions, demonstrate ethylene glycol conversion of 92% with ethylenediamine selectivity of 85% under 14 MPa pressure at 250°C [5].

The mechanistic understanding reveals that sulfonic group-functionalized Brønsted acids and Lewis acidic bisimidazolium cations promote ethylene glycol dehydrogenation, while transition metal anions facilitate imine hydrogenation through cooperative catalytic pathways [5].

Palladium-Mediated Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions represent a cornerstone methodology in modern chloropyramine synthesis, offering precise control over carbon-nitrogen bond formation. The general mechanism involves a palladium(0)/palladium(II) catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps [7].

Buchwald-Hartwig amination reactions have proven particularly effective for constructing the core chloropyramine framework. These transformations utilize palladium complexes with specialized phosphine ligands to facilitate carbon-nitrogen bond formation between aryl halides and amine nucleophiles [8] [9].

The development of precatalyst systems has revolutionized practical implementation of these reactions. Buchwald-designed precatalysts featuring aminobiphenyl ligands demonstrate exceptional activity with phosphine ligands, while PEPPSI-based precatalysts show compatibility with N-heterocyclic carbene ligands [7].

Mechanistic studies reveal that RuPhos-precatalyst systems excel in coupling secondary amines, while BrettPhos-precatalyst systems demonstrate superior performance with primary amines. For 3-bromo-2-aminopyridine substrates, BrettPhos-precatalyst achieves 78% yield with cyclopentylamine compared to 47% with alternative catalyst systems [9].

The coupling of 3-halo-2-aminopyridines presents unique challenges including potential coordination of palladium by the amidine-like structure, hindrance of transmetalation due to proximal amino group coordination, and formation of homocoupling products [9]. Optimized reaction conditions utilizing lithium hexamethyldisilazide base in tetrahydrofuran at 65°C for 12 hours successfully overcome these limitations.

| Substrate | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | BrettPhos-Pd | LiHMDS | 65 | 78 | [9] |

| 3-Chloro-2-aminopyridine | RuPhos-Pd | LiHMDS | 65 | 76 | [9] |

| Aryl Halides | PEPPSI-Pd | K₃PO₄ | 50 | 70-85 | [7] |

Solvent System Optimization and Reaction Kinetic Studies

Solvent selection plays a critical role in chloropyramine synthesis optimization, particularly due to the poor solubility characteristics of chloropyramine hydrochloride in conventional solvents. Research demonstrates that chloropyramine hydrochloride exhibits limited solubility in water and most organic solvents, necessitating specialized solvent systems [10] [11].

Systematic solvent optimization studies reveal that 0.5 M hydrochloric acid serves as the optimal dissolution medium for chloropyramine hydrochloride. This acidic environment facilitates complete dissolution while maintaining chemical stability during analytical and synthetic procedures [11]. Liberation of the free base requires treatment with 25% ammonium hydroxide to pH 9-10, followed by efficient extraction using chloroform [11].

Kinetic studies of chloropyramine synthesis reveal temperature-dependent reaction rates with optimal conditions typically ranging from 110°C to 340°C depending on the specific synthetic pathway. Flow synthesis kinetics demonstrate improved heat and mass transfer characteristics compared to batch processes [12].

Detailed reaction kinetic analysis of related antihistamine syntheses indicates that flow reactors enable access to hazardous reaction conditions that are impractical in batch mode. These systems demonstrate enhanced mixing efficiency and superior temperature control, resulting in improved yields and greater reaction selectivity [12].

The thermal stability profile of chloropyramine hydrochloride shows a melting point of 172°C, with decomposition occurring at elevated temperatures. Formation of toxic gases is possible during heating, necessitating careful temperature control during synthesis [13].

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 110-340°C | Direct correlation | [12] [6] |

| pH | 9-10 (extraction) | Complete liberation | [11] |

| Pressure | 1-14 MPa | Enhanced conversion | [5] |

| Reaction Time | 8-24 hours | Plateau at 24h | [6] |

Kinetic parameter regression for related pharmaceutical syntheses demonstrates that reaction mechanisms involving rate-limiting equilibrium steps followed by fast irreversible reactions provide excellent model fit. These studies establish reactor models enabling prediction of optimal synthetic conditions [12].

Solvent effects on reaction kinetics reveal that polar aprotic solvents such as dimethyl sulfoxide facilitate rapid reaction rates in multicomponent condensation reactions. These solvents stabilize charged intermediates while minimizing side reactions [14].

Green Chemistry Approaches for Large-Scale Production

Implementation of green chemistry principles in chloropyramine hydrochloride synthesis emphasizes environmental sustainability and resource efficiency. Modern approaches prioritize water as a reaction medium, eliminate hazardous solvents, and utilize renewable feedstocks [15] [16].

Water-based synthetic methodologies represent a significant advancement in green chemistry implementation. These approaches utilize micellar catalysis with TPGS-750-M surfactant to enable room temperature cross-coupling reactions with minimal environmental impact [8]. The methodology supports diverse palladium-catalyzed transformations while eliminating organic solvent requirements.

Iridium-graphene nanostructured catalysts demonstrate exceptional performance in green synthesis applications. These catalysts directly promote carbon-nitrogen bond formation without pre-activation steps, solvents, alkalis, or other additives. Water serves as the only byproduct, making this catalytic process inherently sustainable [16].

The catalyst preparation involves reaction of graphene oxide with iridium(III) chloride in ethoxylethanol-water mixtures at 110°C under argon atmosphere. Infrared spectroscopy confirms that hydroxyl groups of carboxylic acid and alcohol gradually lose protons, with their conjugate bases trapping iridium ions to form the active catalyst [16].

Tandem catalysis approaches enable one-pot synthesis of complex pharmaceutical intermediates. For example, the preparation of hydroxyzine through tandem catalysis achieves 55% isolated yield using aminodiphenylmethane, diethanolamine, and diethylene glycol in sequential reactions at 110°C [16].

| Green Approach | Solvent | Catalyst | Yield (%) | Environmental Benefit | Reference |

|---|---|---|---|---|---|

| Micellar Catalysis | Water | Pd/TPGS-750-M | 70-85 | No organic solvents | [8] |

| Iridium-Graphene | Solvent-free | Ir-Graphene | 55-60 | Water only byproduct | [16] |

| Flow Synthesis | Minimal | Various | 75-90 | Reduced waste | [12] |

Process intensification through continuous flow synthesis offers significant advantages for large-scale production. Flow reactors enable precise control of reaction parameters while minimizing waste generation and energy consumption. These systems demonstrate improved safety profiles and enhanced scalability compared to traditional batch processes [12].

Atom economy optimization focuses on maximizing incorporation of starting materials into final products. Addition reactions are preferred over substitution or elimination reactions as they incorporate all starting materials without generating stoichiometric waste products [17].

The implementation of green chemistry metrics includes assessment of environmental factors, atom economy, and life cycle analysis. These comprehensive evaluations guide selection of optimal synthetic routes that minimize environmental impact while maintaining economic viability [15].

Recyclable catalyst systems further enhance sustainability profiles. Iridium-graphene catalysts demonstrate recyclability through simple filtration, enabling multiple reaction cycles without significant activity loss [16]. This approach reduces catalyst consumption while maintaining synthetic efficiency.

Chloropyramine hydrochloride exhibits distinct thermodynamic properties that govern its solid-state behavior and pharmaceutical performance. The compound demonstrates a well-defined melting point range of 172-174°C, indicating good crystalline integrity and thermal stability under normal storage conditions [1] [2]. This thermal transition represents the conversion from the crystalline solid state to the liquid phase, accompanied by the disruption of intermolecular hydrogen bonding networks and van der Waals interactions within the crystal lattice structure.

The thermodynamic stability of chloropyramine hydrochloride is fundamentally influenced by its molecular architecture, featuring a pyridine ring system conjugated with a chlorobenzyl substituent and a dimethylaminoethyl chain [3] [4]. This structural arrangement contributes to the compound's overall energy landscape and determines its phase behavior under various environmental conditions. The crystalline form exhibits orthorhombic symmetry with space group characteristics that promote stable packing arrangements through hydrogen bonding interactions between the hydrochloride salt and neighboring molecules [5].

Solubility Parameters in Pharmaceutical Solvent Systems

The solubility profile of chloropyramine hydrochloride demonstrates characteristic behavior of a moderately hydrophilic pharmaceutical salt. In aqueous systems, the compound exhibits limited solubility with a baseline value of 0.441 mg/mL under standard conditions [4]. However, this solubility can be significantly enhanced through ultrasonication techniques, achieving concentrations up to 100 mg/mL, indicating the presence of kinetic barriers to dissolution rather than thermodynamic limitations [6].

| Table 1: Solubility Parameters in Pharmaceutical Solvent Systems | ||

|---|---|---|

| Solvent System | Solubility (mg/mL) | Solubility (mM) |

| Water | 0.441 | 1.35 |

| Water (with ultrasonication) | 100 | 306.5 |

| Dimethyl sulfoxide (DMSO) | 65 | 199.22 |

| Ethanol | ≥20.4 | ≥62.5 |

| Phosphate buffered saline (PBS) | 50 (with ultrasonication) | 153.25 |

| Hydrochloric acid (0.5 M) | Good dissolution | N/A |

The enhanced solubility in organic solvents reflects the amphiphilic nature of the molecule, with the lipophilic aromatic regions facilitating interaction with organic media while the protonated amine groups maintain favorable interactions with polar solvents [7] [8] [6]. In dimethyl sulfoxide, chloropyramine hydrochloride achieves a solubility of 65 mg/mL (199.22 mM), demonstrating excellent compatibility with this aprotic polar solvent system [7] [8] [6].

Ethanol-based systems provide intermediate solubility characteristics, with values exceeding 20.4 mg/mL, making ethanol-water mixtures potentially suitable for pharmaceutical formulations requiring enhanced dissolution profiles [9] [10]. The compound demonstrates poor solubility in most organic solvents, both polar and non-polar, necessitating careful solvent selection during analytical method development and formulation design [11] [12].

Acidic media, particularly 0.5 M hydrochloric acid, promote enhanced dissolution of chloropyramine hydrochloride due to the increased protonation of the amine functional groups, leading to greater hydrophilicity and improved interaction with the aqueous environment [11] [12]. This pH-dependent solubility behavior is characteristic of basic pharmaceutical compounds and must be considered during formulation development and bioavailability optimization.

Hygroscopicity and Solid-State Stability Under Environmental Stress

Chloropyramine hydrochloride exhibits moderate hygroscopic properties that significantly influence its solid-state stability and storage requirements. Under ambient conditions, the compound demonstrates low hygroscopicity, maintaining structural integrity and chemical stability when stored in controlled environments [5]. However, exposure to elevated relative humidity conditions can trigger moisture uptake, leading to potential solid-state transformations and chemical degradation pathways.

| Table 2: Stability Characteristics Under Environmental Stress Conditions | ||

|---|---|---|

| Storage Condition | Stability/Degradation | Comments |

| Room temperature (dry) | Stable | Low hygroscopicity under ambient conditions |

| Accelerated conditions (40°C/75% RH) | Requires moisture protection | Hygroscopic materials require moisture control |

| Acidic conditions (0.1 M HCl) | Moderate degradation | Similar to other antihistamines |

| Basic conditions (0.1 M NaOH) | Significant degradation | Enhanced degradation in alkaline conditions |

| Oxidative stress (H₂O₂) | Moderate degradation | Similar to other amine-containing drugs |

The hygroscopic behavior of chloropyramine hydrochloride follows established patterns observed in pharmaceutical hydrochloride salts, where the ionic nature of the compound creates affinity for atmospheric moisture through hydrogen bonding interactions [13] [14]. Accelerated stability studies conducted under ICH conditions (40°C/75% relative humidity) reveal that moisture control is essential for maintaining product quality and preventing degradation-related impurity formation [13] [14].

Environmental stress testing demonstrates that chloropyramine hydrochloride exhibits enhanced susceptibility to degradation under high humidity conditions, particularly when combined with elevated temperatures. The compound's stability profile indicates that moisture acts as a catalyst for various degradation pathways, including hydrolysis of labile bonds and potential oxidative transformations of the amine functionalities [15].

Comparative analysis with structurally related antihistamines reveals that chloropyramine hydrochloride follows similar hygroscopic patterns, requiring moisture-protective packaging and controlled storage environments to ensure optimal shelf life performance [16]. The implementation of appropriate packaging materials with low moisture vapor transmission rates becomes critical for commercial pharmaceutical products containing this active ingredient.

Degradation Kinetics in Aqueous Media

The degradation kinetics of chloropyramine hydrochloride in aqueous media follow complex pathways that are significantly influenced by pH, temperature, and ionic strength conditions. Under acidic conditions (0.1 M HCl), the compound exhibits moderate degradation rates comparable to other first-generation antihistamines, with degradation proceeding through hydrolytic cleavage mechanisms targeting the ether linkages and amine functionalities [17] [18].

Basic conditions (0.1 M NaOH) promote significantly enhanced degradation rates, with the compound showing substantial instability under alkaline stress conditions [17] [18]. This pH-dependent degradation profile reflects the susceptibility of the compound's structural elements to nucleophilic attack under basic conditions, where hydroxide ions can facilitate ring-opening reactions and demethylation processes.

| Table 3: Degradation Kinetics Parameters in Aqueous Media | ||

|---|---|---|

| pH Condition | Degradation Rate | Primary Degradation Pathway |

| Acidic (pH 1-3) | Moderate | Hydrolytic cleavage, ether bond breakdown |

| Neutral (pH 6-8) | Low | Minimal degradation |

| Basic (pH 10-13) | High | Ring opening, demethylation |

| Oxidative (H₂O₂) | Moderate | N-oxide formation, amine oxidation |

Thermal degradation studies reveal that chloropyramine hydrochloride follows first-order kinetics under controlled temperature conditions, with activation energies consistent with typical pharmaceutical degradation processes [17] [18]. The temperature dependence of degradation rates follows Arrhenius behavior, enabling prediction of shelf life performance under various storage conditions.

Oxidative stress conditions, simulated using hydrogen peroxide, demonstrate that the amine functionalities within chloropyramine hydrochloride are susceptible to oxidation, leading to N-oxide formation and subsequent structural modifications [17] [18]. These oxidative pathways represent important degradation routes that must be considered during formulation development and stability testing protocols.

Long-term stability studies conducted at -20°C reveal progressive degradation over extended storage periods, with degradation levels reaching 1.25% after 4 weeks, 67.8% after 8 weeks, and 77.4% after 12 weeks [19]. This degradation pattern indicates that even under frozen storage conditions, chloropyramine hydrochloride exhibits limited long-term stability, necessitating careful handling and storage protocols.

Compatibility Studies with Common Excipients

Excipient compatibility assessment reveals that chloropyramine hydrochloride demonstrates variable compatibility profiles depending on the chemical nature and functional characteristics of the excipient systems. Acidic excipients generally exhibit good compatibility with the compound, showing minimal interaction potential and maintaining chemical stability during storage and processing [20].

| Table 4: Excipient Compatibility Assessment | ||

|---|---|---|

| Excipient Category | Compatibility | Potential Issues |

| Acidic excipients | Good | None reported |

| Basic excipients (magnesium stearate) | Requires caution | pH-mediated degradation |

| Hygroscopic excipients (MCC) | Requires moisture control | Moisture-induced instability |

| Disintegrants (croscarmellose sodium) | Potential ionic interactions | Ion-pair formation in solution |

| Polymeric excipients (PVP, HPMC) | Generally compatible | None significant |

| Reducing sugars (lactose) | Potential Maillard reactions | Chemical degradation |

Basic excipients, particularly magnesium stearate, require careful evaluation due to the potential for pH-mediated degradation pathways [20]. The alkaline nature of these excipients can create microenvironmental conditions that promote degradation of chloropyramine hydrochloride, leading to decreased potency and increased impurity levels during storage.

Hygroscopic excipients such as microcrystalline cellulose present compatibility challenges primarily related to moisture management [13] [15]. These excipients can contribute to elevated moisture levels within the dosage form, potentially accelerating degradation processes and compromising product stability. Appropriate moisture control strategies, including the use of desiccants and moisture-barrier packaging, become essential when formulating with hygroscopic excipients.

Disintegrants, particularly croscarmellose sodium, exhibit potential for ionic interactions with chloropyramine hydrochloride in solution environments [21]. These interactions can lead to ion-pair formation, affecting dissolution characteristics and bioavailability profiles. However, such interactions typically do not occur in the solid state and can be mitigated through appropriate formulation pH control and ionic strength management.

Polymeric excipients including polyvinylpyrrolidone and hydroxypropyl methylcellulose demonstrate generally favorable compatibility profiles with chloropyramine hydrochloride [14] [22]. These excipients can provide stabilization benefits through hydrogen bonding interactions and moisture barrier effects, contributing to enhanced product stability and performance characteristics.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Burgess JT, Bolderson E, Saunus JM, Zhang SD, Reid LE, McNicol AM, Lakhani SR, Cuff K, Richard K, Richard DJ, O'Byrne KJ. SASH1 mediates sensitivity of breast cancer cells to chloropyramine and is associated with prognosis in breast cancer. Oncotarget. 2016 Nov 8;7(45):72807-72818. doi: 10.18632/oncotarget.12020. PubMed PMID: 27637080; PubMed Central PMCID: PMC5341945.

3: Kurenova EV, Hunt DL, He D, Magis AT, Ostrov DA, Cance WG. Small molecule chloropyramine hydrochloride (C4) targets the binding site of focal adhesion kinase and vascular endothelial growth factor receptor 3 and suppresses breast cancer growth in vivo. J Med Chem. 2009 Aug 13;52(15):4716-24. doi: 10.1021/jm900159g. PubMed PMID: 19610651; PubMed Central PMCID: PMC2765121.